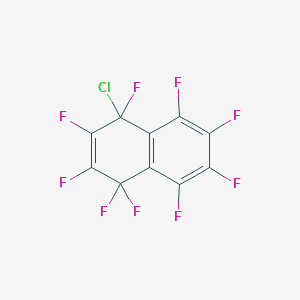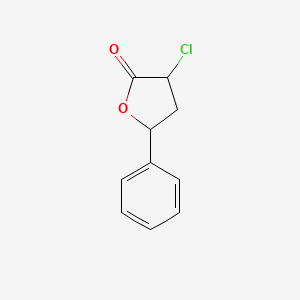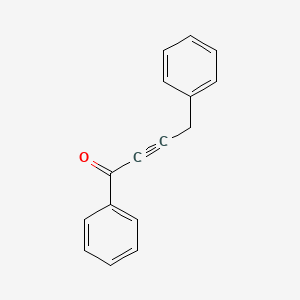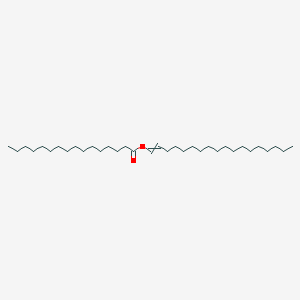silane CAS No. 76436-98-1](/img/structure/B14442358.png)
[(1-Cyclohexylprop-1-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexylprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H24OSi It is a derivative of silane, where a cyclohexylprop-1-en-1-yl group is bonded to a trimethylsilyl group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylprop-1-en-1-yl)oxysilane typically involves the reaction of cyclohexylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows: \ \text{Cyclohexylprop-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{[(1-Cyclohexylprop-1-en-1-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
Industrial production of (1-Cyclohexylprop-1-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclohexylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while substitution can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
(1-Cyclohexylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its use as a precursor for silicon-based pharmaceuticals.
Industry: It is used in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which (1-Cyclohexylprop-1-en-1-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The cyclohexylprop-1-en-1-yl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Cyclohexylprop-2-en-1-yl)oxysilane
- (1-Cyclohexylprop-1-en-1-yl)oxysilane
Uniqueness
(1-Cyclohexylprop-1-en-1-yl)oxysilane is unique due to its specific combination of a cyclohexylprop-1-en-1-yl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
76436-98-1 |
|---|---|
Fórmula molecular |
C12H24OSi |
Peso molecular |
212.40 g/mol |
Nombre IUPAC |
1-cyclohexylprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h5,11H,6-10H2,1-4H3 |
Clave InChI |
YWIWDVLQWGYQLP-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C1CCCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)





![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)
![N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine](/img/structure/B14442350.png)
